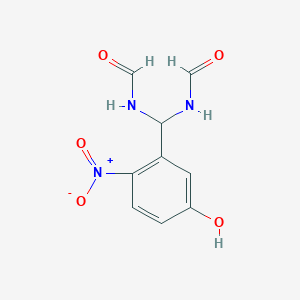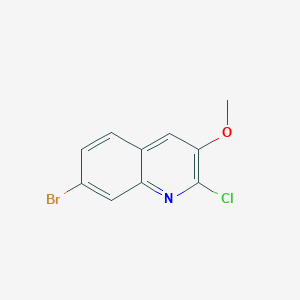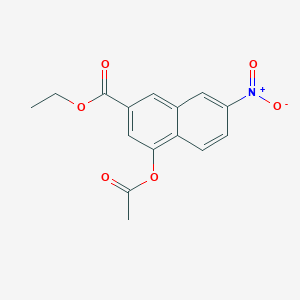
4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-nitro-, ethyl ester is an organic compound with the molecular formula C15H13NO6. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as an ester, nitro, and acetyloxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-nitro-, ethyl ester typically involves multiple steps:
Nitration: Naphthalene is nitrated to introduce the nitro group at the desired position.
Acetylation: The hydroxyl group on the naphthalene ring is acetylated using acetic anhydride.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, acetylation, and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-nitro-, ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-amino-, ethyl ester.
Hydrolysis: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-nitro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-nitro-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester: Lacks the nitro group, resulting in different reactivity and applications.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: Contains additional methoxy groups, which can influence its chemical properties and biological activity.
特性
分子式 |
C15H13NO6 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC名 |
ethyl 4-acetyloxy-7-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-3-21-15(18)11-6-10-7-12(16(19)20)4-5-13(10)14(8-11)22-9(2)17/h4-8H,3H2,1-2H3 |
InChIキー |
HGYPMBOTLRJRKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)[N+](=O)[O-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


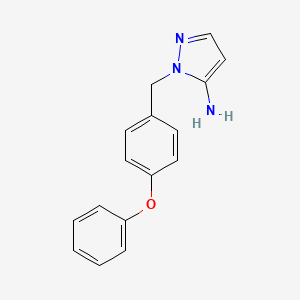
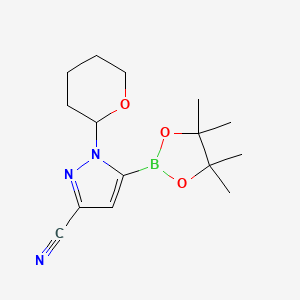
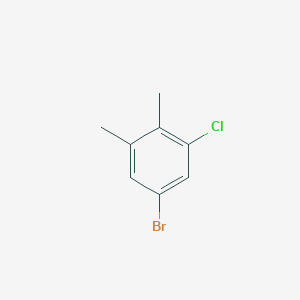
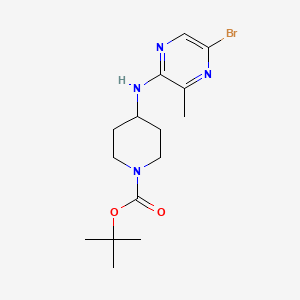
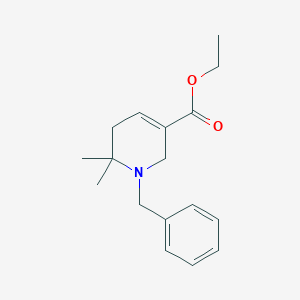
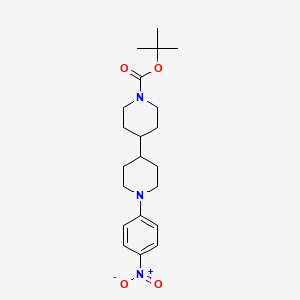
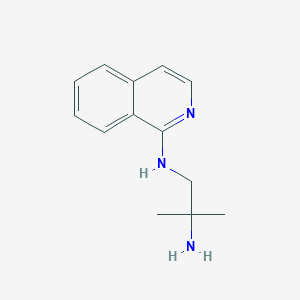
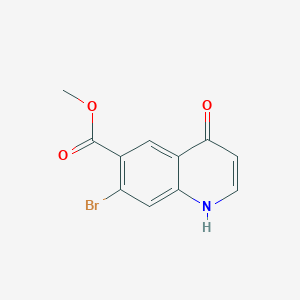
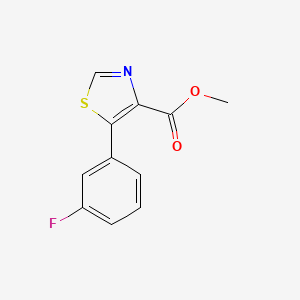
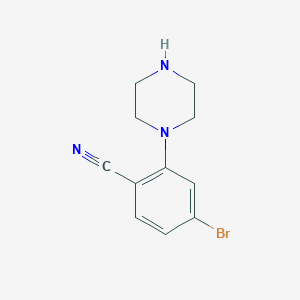
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
